molecular formula C8H7BrFNO B8218857 (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

(3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine

Cat. No.: B8218857
M. Wt: 232.05 g/mol
InChI Key: ZBPVNYQLEQETRG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is a chiral dihydrobenzofuran scaffold of high interest in medicinal chemistry and organic synthesis. The 2,3-dihydrobenzofuran core is an integral part of numerous biologically active natural products and pharmaceutical compounds, exhibiting a wide range of properties including anti-malarial, anti-HIV, and cytotoxic activities . This compound is specifically engineered as a key synthetic intermediate for the development of novel anticancer agents . The strategic incorporation of halogen atoms (bromo and fluoro) at the 5 and 4 positions of the benzofuran ring is a critical structure-activity relationship (SAR) strategy; halogens can form halogen bonds with biological targets, significantly enhancing binding affinity and cytotoxic potency . Furthermore, the chiral (S)-configured amine at the 3-position provides a versatile handle for further chemical modifications and for creating stereospecific drug candidates, making this building block invaluable for constructing complex organic frameworks aimed at cancer therapy . Researchers can utilize this compound in transition-metal-catalyzed reactions, such as those involving rhodium, to forge novel dihydrobenzofuran functionalities . It is also a crucial precursor in metal-free synthetic protocols for assembling tricyclic structures like benzofuro[2,3-c]pyridin-3-ols, which have applications in both medicinal chemistry and as photoluminescent materials . The primary value of this compound lies in its role as a foundational scaffold for drug discovery, particularly in the design of potent and selective anticancer therapies with the potential to minimize the adverse effects of conventional treatments . : 1344471-22-2 Molecular Formula: C8H7BrFNO Molecular Weight: 232.05 Storage: Store at 2-8°C This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

(3S)-5-bromo-4-fluoro-2,3-dihydro-1-benzofuran-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c9-4-1-2-6-7(8(4)10)5(11)3-12-6/h1-2,5H,3,11H2/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPVNYQLEQETRG-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC(=C2F)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C2=C(O1)C=CC(=C2F)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metalation Bromination

Bromination of 4-fluoro-3-methylphenol using bromine (Br₂) in dichloromethane at −70°C achieves 82% yield of 2-bromo-4-fluoro-3-methylphenol, as demonstrated in Example 1 of Patent US20220298129. This low-temperature protocol minimizes polybromination byproducts, critical for maintaining regiochemical fidelity.

Reaction Conditions :

ParameterValue
Temperature−70°C
SolventDichloromethane
Bromine Equivalents1.05 eq
WorkupNa₂S₂O₃ quench, hexane slurry

Electrophilic Aromatic Substitution

Alternative methods employ N-bromosuccinimide (NBS) in acetic acid at 50°C, achieving comparable yields but requiring stringent pH control to prevent defluorination. The choice between Br₂ and NBS hinges on scale: Br₂ proves cost-effective for bulk production, while NBS offers safer handling in pilot-scale syntheses.

Dihydrobenzofuran Ring Construction via Cyclization

Acid-Catalyzed Cyclization

Treatment of 1-bromo-2-(2,2-diethoxyethoxy)-5-fluoro-4-toluene with polyphosphoric acid (PPA) in toluene at 100°C induces cyclodehydration, yielding 7-bromo-5-fluoro-4-methylbenzofuran with 54% yield over two steps (Examples 2–3, US20220298129). The PPA-mediated pathway favors O-heterocycle formation over competing C-alkylation side reactions.

Critical Parameters :

  • Acid Strength : PPA (85% H₃PO₄ equivalent) optimizes cyclization kinetics.

  • Solvent Polarity : Toluene’s low polarity suppresses premature intermediate hydrolysis.

Transition Metal-Catalyzed Cyclizations

Recent advances utilize palladium-catalyzed C–O coupling for dihydrobenzofuran assembly, though bromine’s oxidative lability necessitates protective group strategies (e.g., silyl ethers). While this method achieves superior stereocontrol, its industrial adoption remains limited by catalyst costs.

Stereoselective Amination Techniques

Chiral Resolution via Diastereomeric Salt Formation

Racemic 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is resolved using (R)-mandelic acid in ethanol, yielding the (S)-enantiomer with 98% enantiomeric excess (ee). Crystallization-induced asymmetric transformation (CIAT) enhances efficiency, achieving >99% ee after three recrystallizations.

Optimized Resolution Protocol :

ComponentRatio (Amine:Acid)SolventTemperature
Racemic amine1:1.2Ethanol0–5°C

Catalytic Asymmetric Hydrogenation

Chiral ruthenium complexes (e.g., Josiphos ligands) enable direct asymmetric reductive amination of 5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-one, achieving 92% ee in tetrahydrofuran at 50 bar H₂. This method bypasses resolution steps but requires anhydrous conditions and high-purity ketone precursors.

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

A three-stage continuous process developed by VulcanChem integrates bromination, cyclization, and amination in flow reactors, reducing cycle times by 40% compared to batch methods. Key metrics:

  • Throughput : 12 kg/day per reactor module

  • Purity : 99.5% by HPLC

  • Solvent Recovery : 90% via inline distillation

Green Chemistry Innovations

Recent patents disclose solvent-free mechanochemical cyclization using ball milling, achieving 88% yield with minimal waste. This approach eliminates dichloromethane and reduces energy consumption by 65%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.92 (d, J = 8.4 Hz, H-6), 4.21 (m, H-3), 3.15 (dd, J = 11.2, 6.8 Hz, H-2a), 2.89 (dd, J = 11.2, 4.4 Hz, H-2b).

  • HRMS : m/z 232.05 [M+H]⁺ (Calc. 232.05).

Chiral Purity Assessment

Chiral stationary phase HPLC (Chiralpak IA-3 column, hexane:isopropanol 90:10) resolves enantiomers with baseline separation (Rₛ = 2.1), enabling precise ee determination.

Comparative Evaluation of Synthetic Routes

MethodYield (%)ee (%)Cost (USD/kg)Scalability
Diastereomeric Salt359912,000Pilot-scale
Asymmetric Hydrogenation689218,500Industrial
Continuous Flow8299.59,800Large-scale

Scientific Research Applications

Recent studies have highlighted the compound's potential in various biological applications:

  • Antimicrobial Activity : Preliminary investigations suggest that (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays, showing promising results against strains such as Escherichia coli and Candida albicans .
  • Anticancer Potential : The compound's ability to inhibit enzymes associated with cancer cell proliferation has been noted, indicating its potential as an anticancer agent. Studies have shown that halogenated derivatives can enhance binding affinity to molecular targets involved in tumor growth .

Case Study 1: Antimicrobial Efficacy

A study published in Molecules demonstrated the antimicrobial activity of various benzofuran derivatives, including this compound. The compound showed substantial inhibition against Bacillus cereus with an MIC lower than that of standard treatments .

Case Study 2: Cancer Research

Research conducted by the University of Strathclyde explored a series of dihydrobenzofurans as inhibitors for the Bromo and Extra Terminal domain family proteins, with findings suggesting that compounds similar to this compound exhibit high selectivity and potency against cancer-related pathways .

Mechanism of Action

The mechanism by which (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and selectivity are crucial for understanding its full potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine with analogs differing in substituent positions, halogens, and stereochemistry.

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Key Differences vs. Target Compound
(3S)-5-Bromo-4-Fluoro (1344471-22-2) Br (5), F (4) C₈H₇BrFNO 232.05 1.687 234.2 Reference compound
(3S)-5-Bromo-6-Fluoro (1259810-93-9) Br (5), F (6) C₈H₇BrFNO 232.05 1.687 252.2 Fluorine at position 6 instead of 4
(3S)-5-Bromo-7-Chloro (1241676-63-0) Br (5), Cl (7) C₈H₇BrClNO 248.50 N/A N/A Chlorine at position 7; higher molecular weight
(R)-5-Bromo-4-Fluoro (1934470-94-6) Br (5), F (4) C₈H₇BrFNO 232.05 N/A N/A (R)-enantiomer; stereochemical inversion
(S)-4-Fluoro (A816664) F (4) C₈H₈FNO 153.16 N/A N/A No bromine; lower molecular weight
5-Chloro-4-Amine (76093-76-0) Cl (5), NH₂ (4) C₈H₈ClNO 169.61 N/A N/A Chlorine instead of bromine; amine at position 4

Substituent Position and Halogen Effects

  • Fluorine Position : Moving fluorine from position 4 (target compound) to 6 (CAS 1259810-93-9) increases predicted boiling point by ~18 °C, likely due to altered dipole interactions .
  • Halogen Type : Replacing bromine with chlorine (e.g., 5-Chloro-4-Amine) reduces molecular weight by ~62 g/mol and alters steric and electronic profiles, impacting binding affinity in receptor studies .
  • Chirality : The (R)-enantiomer (CAS 1934470-94-6) exhibits distinct pharmacological behavior compared to the (S)-form, as seen in enantioselective enzyme inhibition assays .

Physicochemical Trends

  • Acid Dissociation (pKa) : The target compound’s pKa of ~7.52 suggests moderate basicity, suitable for crossing biological membranes. Chlorinated analogs (e.g., 5-Chloro-4-Amine) may exhibit lower pKa due to reduced electron withdrawal .

Biological Activity

(3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, potential as an enzyme inhibitor, and its implications in broader pharmacological contexts.

  • Molecular Formula : C8_8H7_7BrFNO
  • Molecular Weight : 232.05 g/mol
  • PubChem CID : 131086556

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The compound exhibited notable activity against several bacterial strains.

In Vitro Studies

A study published in MDPI reported that this compound showed significant antibacterial activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa1.3-fold lower than kanamycin
Staphylococcus aureusComparable to standard drugs
Escherichia coliModerate activity
Bacillus subtilisModerate activity

The MIC values indicated that the compound is particularly effective against Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections caused by this pathogen .

Enzymatic Inhibition

The mechanism of action for this compound appears to involve the inhibition of specific enzymes crucial for bacterial survival. Notably, it was identified as a potent inhibitor of the enzyme ecKAS III, with an IC50_{50} value of 5.6 µM, indicating strong enzymatic inhibition correlating with its antibacterial effects .

Structure-Activity Relationship (SAR)

The presence of halogen atoms such as bromine and fluorine in the structure has been shown to enhance biological activity. The electron-withdrawing nature of these substituents contributes to the compound's efficacy against bacterial strains and its ability to inhibit key enzymes involved in fatty acid synthesis .

Case Studies and Research Findings

  • Case Study on Antibacterial Potency :
    • A comparative analysis with kanamycin revealed that this compound had a lower MIC against Pseudomonas aeruginosa, suggesting a promising alternative for antibiotic resistance scenarios .
  • Enzymatic Targeting :
    • Further investigations into its role as an ecKAS III inhibitor revealed that modification of the compound's structure could lead to enhanced potency. For instance, derivatives with varied halogen substitutions were synthesized and tested, leading to insights on optimizing antibacterial efficacy through structural modifications .

Q & A

Q. What synthetic routes are recommended for (3S)-5-bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine, and how can reactivity challenges posed by bromine/fluorine substituents be mitigated?

  • Methodological Answer : Bromine and fluorine substituents influence electrophilic substitution and steric hindrance. A multi-step approach is recommended:
  • Step 1 : Start with a dihydrobenzofuran scaffold (e.g., 2,3-dihydrobenzofuran-3-amine derivatives) and introduce bromine/fluorine via halogenation under controlled conditions (e.g., using NBS for bromination or Selectfluor for fluorination) .
  • Step 2 : Optimize regioselectivity using directing groups (e.g., amine protection with Boc groups) to ensure substitution at C5 and C4 positions .
  • Step 3 : Resolve stereochemistry via chiral chromatography (e.g., using amylose-based columns) or asymmetric catalysis .
  • Validation : Confirm substitution patterns via 1^1H/19^{19}F NMR and HRMS .

Q. How can the (3S) stereochemistry of this compound be unambiguously confirmed?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Provides definitive stereochemical assignment (e.g., as demonstrated for (2S,3S)-bromo-substituted dihydrobenzofurans in crystallographic studies) .
  • Chiral HPLC : Compare retention times with enantiomeric standards (e.g., (R)- and (S)-configured analogs) .
  • Optical Rotation : Cross-validate with literature values for related chiral dihydrobenzofuran derivatives .

Q. What analytical techniques are critical for characterizing purity and stability under varying storage conditions?

  • Methodological Answer :
  • HPLC-PDA/MS : Assess purity (>98%) and detect degradation products (e.g., dehalogenation or oxidation byproducts) .
  • Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor via 1^1H NMR for structural integrity .
  • Low-Temperature Storage : Maintain at -20°C under inert atmosphere to prevent bromine-fluorine bond cleavage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

  • Methodological Answer :
  • Scenario : Discrepancy in substituent positioning (e.g., bromine at C5 vs. C6).
  • Resolution :

Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents .

Re-run X-ray diffraction with higher-resolution crystals to resolve atomic positions .

Validate via DFT calculations (e.g., comparing experimental and computed 13^{13}C NMR chemical shifts) .

Q. What strategies are recommended for studying the compound’s regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer :
  • Substrate Design : Protect the amine group to avoid undesired coordination with palladium catalysts .
  • Catalytic System : Use Pd(OAc)2_2/SPhos with K3_3PO4_4 in toluene/water (3:1) at 80°C for optimal C5-bromine coupling .
  • Competitive Experiments : Compare reaction rates with C4-fluoro vs. C5-bromo substituents using kinetic isotopic labeling (e.g., 19^{19}F NMR monitoring) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Docking Studies : Use PubChem 3D conformer data (CID: [retrieve from PubChem]) for molecular docking in AutoDock Vina .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability with target proteins (e.g., cytochrome P450 isoforms) .
  • QSAR Analysis : Corrogate electronic effects of bromine/fluorine on bioactivity using Hammett parameters .

Q. What experimental designs are suitable for investigating the compound’s metabolic stability in vitro?

  • Methodological Answer :
  • Hepatocyte Incubation : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes.
  • LC-MS/MS Monitoring : Quantify parent compound depletion and identify metabolites via high-resolution mass shifts (e.g., demethylation or hydroxylation) .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorescent probes to assess inhibitory potential .

Contradiction Analysis & Advanced Mechanistic Probes

Q. How can researchers address conflicting reports on the compound’s reactivity in nucleophilic vs. electrophilic environments?

  • Methodological Answer :
  • Controlled Reactivity Studies :

Nucleophilic Conditions : React with Grignard reagents (e.g., MeMgBr) to test amine participation .

Electrophilic Conditions : Expose to Br2_2/FeBr3_3 and monitor dihydrobenzofuran ring bromination .

  • In Situ Spectroscopy : Use FT-IR to detect intermediate species during reactions .

Q. What mechanistic insights can isotopic labeling (e.g., 18^{18}O, 2^{2}H) provide for degradation pathways?

  • Methodological Answer :
  • 18^{18}O-Labeling : Introduce 18^{18}O into the dihydrobenzofuran ring to track oxidative cleavage via HRMS .
  • Deuterium Exchange : Monitor H/D exchange at the amine group under acidic conditions to assess protonation-dependent stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.